ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
Description
Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a synthetic triazoloquinoxaline derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]quinoxaline) substituted with a propyl group at position 1 and a 4-oxo moiety at position 3. The acetamido-benzoate side chain at position 3 introduces ester and amide functionalities, which are critical for modulating solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
ethyl 3-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-8-19-25-26-21-22(30)27(17-11-5-6-12-18(17)28(19)21)14-20(29)24-16-10-7-9-15(13-16)23(31)32-4-2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTZJUULYADTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives in the triazoloquinoxaline and related heterocyclic families. Below is a systematic comparison based on substituents, physicochemical properties, and synthetic pathways.
Core Structure and Substituent Variations
Key Observations :
- Benzoate Position : The meta-substitution (position 3) in the target compound contrasts with para-substituted analogs (e.g., CM916067, CM916068), which may alter steric interactions with biological targets .
- Side Chain Variations : Replacement of the ethyl benzoate with a butylphenyl acetamide (as in ) eliminates the ester group, likely reducing hydrolytic instability but increasing hydrophobicity .
Physicochemical and Spectroscopic Data
While explicit data for the target compound is absent in the evidence, trends can be inferred:
- Molecular Weight : The target compound (C23H23N5O4) has a higher molecular weight than ethyl-substituted analogs (e.g., CM916068: C21H21N5O4) due to the propyl group .
- LC/MS Profiles: Triazoloquinoxalines typically show [M+H]+ ions in LC/MS (e.g., m/z 342 for a pyrrolo-triazolo-pyrazine analog in ). The target compound’s mass is estimated at ~433 g/mol .
- Solubility : The ethyl benzoate moiety likely improves aqueous solubility compared to purely alkylated derivatives (e.g., N-(4-butylphenyl)acetamide in ) .
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : Substituent variations at position 1 (alkyl chain length) and benzoate position (meta vs. para) warrant further exploration to optimize target affinity.
- Data Limitations : The evidence lacks explicit biological activity or pharmacokinetic data for the target compound. Future studies should correlate structural features (e.g., propyl vs. isopropyl) with functional assays.
- Synthetic Scalability: Methods in and highlight scalability for triazoloquinoxalines, but chiral resolution () remains a challenge for enantiopure derivatives .
Biological Activity
Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazoloquinoxaline derivatives , characterized by a fused heterocyclic structure. The synthesis typically involves several steps:
- Formation of the triazoloquinoxaline core : Cyclization of appropriate precursors under acidic or basic conditions.
- Alkylation : Introduction of the propyl group through alkylation reactions.
- Esterification : Final esterification with benzoic acid derivatives using ethanol and a catalyst like sulfuric acid.
Antimicrobial Properties
Triazoloquinoxaline derivatives have been extensively studied for their antimicrobial activities. Research indicates that they exhibit:
- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these pathogens .
- Antifungal Activity : This compound also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents like ketoconazole .
Anticancer Activity
The compound has been evaluated for its anticancer potential. It is known to intercalate into DNA, disrupting normal cellular functions and inhibiting topoisomerase activity—a critical enzyme in DNA replication. In vitro studies have shown that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound binds to DNA strands, leading to structural alterations that inhibit replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor of topoisomerases and other enzymes involved in nucleic acid metabolism .
Case Studies
Several studies have highlighted the biological efficacy of triazoloquinoxaline derivatives:
- Antibacterial Efficacy : A study by Çavusoglu et al. demonstrated that similar triazolo compounds exhibited potent antibacterial effects against drug-resistant strains of bacteria. The findings suggest that modifications in the molecular structure significantly impact antibacterial potency .
- Antifungal Mechanism : Research indicated that compounds with triazoloquinoxaline cores effectively induce apoptosis in fungal cells through mitochondrial pathways, providing insights into their potential as antifungal agents .
Comparative Analysis
The biological activity of this compound can be compared with other triazoloquinoxaline derivatives:
| Compound Name | Structure Variation | Antibacterial Activity (MIC) | Antifungal Activity |
|---|---|---|---|
| Ethyl 3-(2-{4-oxo-1-propyl... | Propyl group | 0.125–8 μg/mL | Effective against C. albicans |
| Ethyl 3-(2-{4-oxo-1-methyl... | Methyl group | Higher MIC values | Variable antifungal activity |
| Ethyl 3-(2-{4-oxo-1-ethyl... | Ethyl group | Similar MIC values | Enhanced antifungal effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
